- Quantitative Methylation of Lignin Monomers Using Tetrabutylammonium Hydroxide and MeI and Applications in Organic Synthesis, ACS Omega, 2023, 8(7), 7057-7062
Cas no 943-89-5 ((E)-3-(4-Methoxyphenyl)acrylic acid)
943-89-5 structure
Product Name:(E)-3-(4-Methoxyphenyl)acrylic acid
CAS-Nr.:943-89-5
MF:C10H10O3
MW:178.184603214264
MDL:MFCD00004398
CID:40379
PubChem ID:699414
Update Time:2024-03-01
(E)-3-(4-Methoxyphenyl)acrylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-methoxycinnamic acid
- (E)-3-(4-Methoxyphenyl)-2-propenoic acid
- (E)-4-Methoxycinnamic Acid
- trans-4-Methoxycinnamic acid
- 3-(4-Methoxy-phenyl)-acrylic acid
- trans-O-Methyl-p-coumaric Acid
- 3-(4-Methoxyphenyl)acrylic acid
- P-METHOXYCINNAMIC ACID
- (E)-3-(4-Methoxyphenyl)acrylic acid
- 4-Methoxycinnamate
- para-methoxycinnamic acid
- O-Methyl-p-coumaric acid
- Cinnamic acid, p-methoxy-
- (E)-3-(4-methoxyphenyl)prop-2-enoic acid
- (2E)-3-(4-methoxyphenyl)prop-2-enoic acid
- 2-Propenoic acid, 3-(4-methoxyphenyl)-
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)-
- 3-(4-Methoxyphenyl)-2-propenoic acid
- Cinnamic ac
- (2E)-3-(4-Methoxyphenyl)-2-propenoic acid (ACI)
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)- (ZCI)
- Cinnamic acid, p-methoxy-, (E)- (8CI)
- (E)-p-Methoxycinnamic acid
- trans-3-(4-Methoxyphenyl)-2-propenoic acid
- trans-p-Methoxycinnamic acid
- trans-4-Methoxycinnamic acid, 98%
- SMR000112200
- MLS002473129
- MLSMR
- 830-09-1
-
- MDL: MFCD00004398
- Inchi: 1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+
- InChI-Schlüssel: AFDXODALSZRGIH-QPJJXVBHSA-N
- Lächelt: C(/C1C=CC(OC)=CC=1)=C\C(=O)O
- BRN: 510468
Berechnete Eigenschaften
- Genaue Masse: 178.06300
- Monoisotopenmasse: 178.062994
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 3
- Komplexität: 190
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topologische Polaroberfläche: 46.5
Experimentelle Eigenschaften
- Dichte: 1.195
- Schmelzpunkt: 173.5 °C (lit.)
- Siedepunkt: 342.6 °C at 760 mmHg
- Flammpunkt: 138.5 °C
- Löslichkeit: Soluble in ethanol, ethyl acetate and other organic solvents.
- PSA: 46.53000
- LogP: 1.79300
(E)-3-(4-Methoxyphenyl)acrylic acid Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Gefahrenhinweis: H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S37/39
- FLUKA MARKE F CODES:8
- RTECS:UD3391300
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:IRRITANT
- TSCA:Yes
- Risikophrasen:R36/37/38
(E)-3-(4-Methoxyphenyl)acrylic acid Zolldaten
- HS-CODE:2916399090
- Zolldaten:
China Zollkodex:
2918990090Übersicht:
Andere zusätzliche Oxycarbonsäuren (einschließlich Anhydride\Acylhalogenid\Peroxide, Peroxysäuren und Derivate dieser Steuernummer). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2918990090. andere Carbonsäuren mit zusätzlicher Sauerstofffunktion und ihre Anhydride, Halogenide, Peroxide und Peroxysäuren; ihre Halogen-, Sulfo-, Nitro- oder Nitrosoderivate. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
(E)-3-(4-Methoxyphenyl)acrylic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 65420-10G |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | ≥98.0% (GC) | 10G |
313.76 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M830816-500g |
trans-4-Methoxycinnamic acid |
943-89-5 | 98% | 500g |
623.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0576-100G |
trans-4-Methoxycinnamic Acid |
943-89-5 | >98.0%(GC)(T) | 100g |
¥430.00 | 2024-04-15 | |
| TRC | P307791-100mg |
p-methoxycinnamic acid |
943-89-5 | 100mg |
$58.00 | 2023-05-17 | ||
| TRC | P307791-500mg |
p-methoxycinnamic acid |
943-89-5 | 500mg |
$87.00 | 2023-05-17 | ||
| TRC | P307791-1g |
p-methoxycinnamic acid |
943-89-5 | 1g |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T88800-5g |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | 5g |
¥59.0 | 2021-09-03 | ||
| ChemScence | CS-0076946-500g |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | 98.94% | 500g |
$75.0 | 2022-04-26 | |
| ChemScence | CS-0076946-1000g |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | 98.94% | 1000g |
$127.0 | 2021-09-02 | |
| MedChemExpress | HY-W068771-500mg |
(E)-3-(4-Methoxyphenyl)acrylic acid |
943-89-5 | 98.94% | 500mg |
¥500 | 2024-04-15 |
(E)-3-(4-Methoxyphenyl)acrylic acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: 1,2-Dichloroethane ; 0.5 h, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 28 °C
Referenz
Herstellungsverfahren 2
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 45 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
Referenz
- Chromium photocatalysis: accessing structural complements to Diels-Alder adducts with electron-deficient dienophiles, Chemical Science, 2017, 8(1), 654-660
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dimethylformamide ; 3 - 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referenz
- Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ, European Journal of Medicinal Chemistry, 2015, 97, 32-41
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dimethylformamide ; 3 - 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referenz
- Phenylacrylamides as novel FtsZ-targeted potential antimicrobials, Letters in Drug Design & Discovery, 2015, 12(3), 234-240
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Tributylamine Catalysts: Palladium Solvents: Dimethylformamide ; 7 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Referenz
- Preparation of Pd nanoparticles deposited on a polyaniline/multiwall carbon nanotubes nanocomposite and their application in the Heck reaction, Reaction Kinetics, 2013, 108(1), 193-204
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-Chloro[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene… Solvents: N-Methyl-2-pyrrolidone ; 18 h, 140 °C; cooled
Referenz
- N-Heterocycle carbene (NHC)-ligated cyclopalladated N,N-dimethylbenzylamine: A highly active, practical and versatile catalyst for the Heck-Mizoroki reaction, Organic & Biomolecular Chemistry, 2009, 7(10), 2110-2119
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 10 h, 20 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referenz
- Stereoselective Hydroxycarbonylation of Vinyl Bromides to α,β-Unsaturated Carboxylic Acids in the Ionic Liquid [BMIM]PF6, Journal of Organic Chemistry, 2006, 71(10), 3988-3990
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , 1,8-Diazabicyclo[5.4.0]undec-7-ene , Zinc triflate Solvents: Tetrahydrofuran ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Mild zinc-promoted Horner-Wadsworth-Emmons reactions of diprotic phosphonate reagents, Synthesis, 2006, (21), 3654-3660
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium chlorite Solvents: tert-Butanol , Water ; 1 h, 0 °C
Referenz
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone, Journal of Organic Chemistry, 2023, 88(13), 8114-8122
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium dodecyl sulfate , Tripotassium phosphate Catalysts: Graphene (reduced oxide) Solvents: Water ; 6 h, 100 °C
Referenz
- Pyrene functionalized highly reduced graphene oxide-palladium nanocomposite: a novel catalyst for the mizoroki-heck reaction in water, Frontiers in Chemistry (Lausanne, 2022, 10,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Tributylamine Catalysts: Triethylenetetramine , Tetrabutylammonium chloride , Palladium Solvents: Dimethylformamide ; 12 h, 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled
Referenz
- Synthesis of lignin-amine supported palladium catalysts for Heck reaction, Shiyou Huagong, 2009, 38(7), 733-738
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Tributylamine Catalysts: Palladium (complexes with 3-cyanopropyltriethoxysilane homopolymer) , Silica , Butanenitrile, 4-(triethoxysilyl)-, homopolymer (palladium complexes) Solvents: Dimethylformamide ; 10.5 h, 100 °C
Referenz
- Organic silica ligated to palladium(0) complex: a highly active and stereoselective catalyst for Heck reaction, Indian Journal of Chemistry, 2002, (11), 2274-2276
Herstellungsverfahren 14
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Palladium , Cellulose, ester with N,N′-1,2-ethanediylbis[N-(carboxymethyl)glycine] (palladium complexes) Solvents: Dimethylformamide ; 2 h, 110 °C
Referenz
- Pd immobilized on EDTA-modified cellulose: synthesis, characterization, and catalytic application in inter- and intramolecular Heck reactions and Larock reactions, Research on Chemical Intermediates, 2022, 48(8), 3475-3496
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Catalysts: Piperidine Solvents: Pyridine ; 4 h, 95 °C; 95 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referenz
- Synthesis and spectroscopic analysis of piperine- and piperlongumine-inspired natural product scaffolds and their molecular docking with IL-1β and NF-κB proteins, Molecules, 2020, 25(12),
Herstellungsverfahren 17
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Tripropylamine Catalysts: Triphenylphosphine , Palladium diacetate , 1H-Imidazolium, 3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosaflu… Solvents: 8-(1,3-Dimethylbutoxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane ; 2 h, 120 °C
Referenz
- Mizoroki-Heck Arylation of α,β-Unsaturated Acids with a Hybrid Fluorous Ether, F-626: Facile Filtrative Separation of Products and Efficient Recycling of a Reaction Medium Containing a Catalyst, Journal of Organic Chemistry, 2004, 69(23), 8105-8107
Herstellungsverfahren 19
Herstellungsverfahren 20
(E)-3-(4-Methoxyphenyl)acrylic acid Raw materials
- propanedioic acid
- Triethyl phosphonoacetate
- trans-p-Methoxycinnamaldehyde
- 4-Hydroxycinnamic acid
- 4-Iodoanisole
- (E)-Ethyl p-methoxycinnamate
- p-Methoxybenzaldehyde
- Pyruvate
- 2-(Diethoxyphosphoryl)acetic acid
- Benzene, 1-[(1E)-2-bromoethenyl]-4-methoxy-
(E)-3-(4-Methoxyphenyl)acrylic acid Preparation Products
(E)-3-(4-Methoxyphenyl)acrylic acid Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:943-89-5)4-Methoxycinnamic acid
Bestellnummer:sfd2522
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:33
Preis ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:943-89-5)(E)-3-(4-Methoxyphenyl)acrylicacid
Bestellnummer:LE17653;LE2581602;LE2755
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:16
Preis ($):discuss personally
Email:18501500038@163.com
(E)-3-(4-Methoxyphenyl)acrylic acid Verwandte Literatur
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
943-89-5 ((E)-3-(4-Methoxyphenyl)acrylic acid) Verwandte Produkte
- 2373-79-7(3-(4-ethoxyphenyl)prop-2-enoic acid)
- 6099-04-3(3-Methoxycinnamic acid)
- 16909-11-8(3,5-Dimethoxycinnamic acid)
- 4361-94-8(2-Propenoic acid,3-[4-(4-hydroxyphenoxy)phenyl]-)
- 717910-83-3(3-(4-phenoxyphenyl)prop-2-enoic acid)
- 17570-26-2(3-(3-methoxyphenyl)prop-2-enoic acid)
- 830-09-1(3-(4-methoxyphenyl)prop-2-enoic acid)
- 77124-20-0(3-(3-Phenoxyphenyl)acrylic Acid)
- 3453-39-2(3-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid)
- 86636-96-6(Potassium 4-Methoxycinnamate)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:943-89-5)4-Methoxycinnamic acid
Reinheit:99%
Menge:200kg
Preis ($):Untersuchung
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:943-89-5)(E)-3-(4-Methoxyphenyl)acrylicacid
Reinheit:99%/99%/99%
Menge:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Preis ($):Untersuchung/Untersuchung/Untersuchung